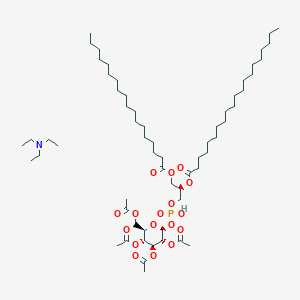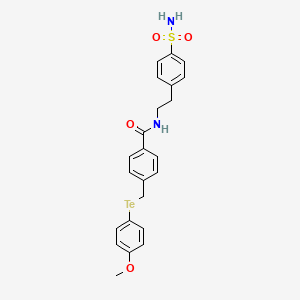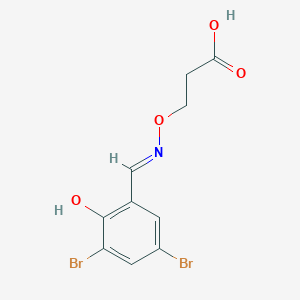
Transthyretin-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Transthyretin-IN-1 is a small molecule inhibitor designed to target transthyretin, a protein involved in the transport of thyroxine and retinol. Transthyretin is known to form amyloid fibrils, which are associated with diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. This compound aims to stabilize the transthyretin tetramer, preventing its dissociation and subsequent amyloid formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Transthyretin-IN-1 typically involves a multi-step process starting from commercially available precursors. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize the use of hazardous reagents. This often involves:
Catalytic Reactions: Utilizing catalysts to improve reaction efficiency.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents.
Automated Synthesis: Employing automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Transthyretin-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its inhibitory activity or pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Transthyretin-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of transthyretin inhibitors.
Biology: Employed in cellular assays to investigate the biological effects of transthyretin inhibition.
Medicine: Explored as a potential therapeutic agent for treating transthyretin-related amyloidosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for transthyretin inhibitors.
Mecanismo De Acción
Transthyretin-IN-1 exerts its effects by binding to the thyroxine-binding sites on the transthyretin tetramer. This binding stabilizes the tetrameric structure, preventing its dissociation into monomers that can aggregate into amyloid fibrils. The molecular targets and pathways involved include:
Thyroxine-Binding Sites: The primary binding sites for this compound.
Amyloidogenic Pathways: Pathways leading to amyloid fibril formation are inhibited by the stabilization of the transthyretin tetramer.
Comparación Con Compuestos Similares
Similar Compounds
Tafamidis: Another transthyretin stabilizer used clinically to treat transthyretin amyloidosis.
Diflunisal: A non-steroidal anti-inflammatory drug that also stabilizes transthyretin.
AG10: A novel transthyretin stabilizer currently under investigation.
Uniqueness of Transthyretin-IN-1
This compound is unique in its high binding affinity and specificity for transthyretin, making it a potent inhibitor with potential therapeutic applications. Its distinct chemical structure allows for enhanced stability and efficacy compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9Br2NO4 |
|---|---|
Peso molecular |
366.99 g/mol |
Nombre IUPAC |
3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]oxypropanoic acid |
InChI |
InChI=1S/C10H9Br2NO4/c11-7-3-6(10(16)8(12)4-7)5-13-17-2-1-9(14)15/h3-5,16H,1-2H2,(H,14,15)/b13-5+ |
Clave InChI |
VPPGEQCITQLSNE-WLRTZDKTSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1/C=N/OCCC(=O)O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C(=C1C=NOCCC(=O)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


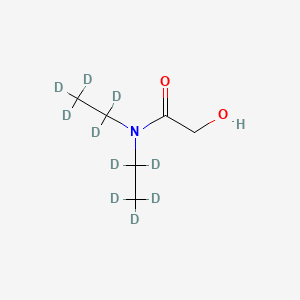



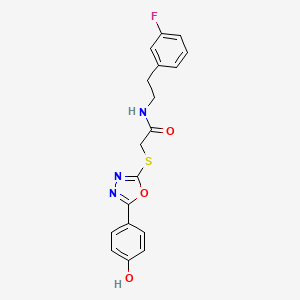

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)

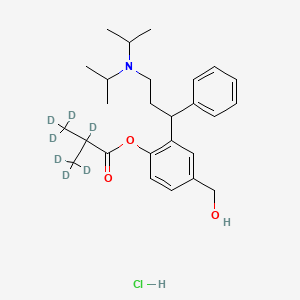
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)

